molecular formula C14H13F3O3 B5026148 7-butoxy-4-(trifluoromethyl)-2H-chromen-2-one

7-butoxy-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B5026148
M. Wt: 286.25 g/mol
InChI Key: BXGYIRIVTYGQAU-UHFFFAOYSA-N
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Description

7-Butoxy-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a benzopyrone structure. This particular compound is characterized by the presence of a butoxy group at the 7th position and a trifluoromethyl group at the 4th position on the chromenone core. These modifications impart unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-butoxy-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable chromenone precursor, such as 4-hydroxycoumarin.

    Butoxylation: The 7th position of the chromenone core is functionalized with a butoxy group through an etherification reaction. This can be achieved using butyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of butoxy radicals or butoxy-derived products.

    Reduction: Reduction reactions can target the chromenone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Products may include butoxy-derived radicals or oxidized chromenone derivatives.

    Reduction: Reduced chromenone derivatives with hydroxyl groups.

    Substitution: Substituted chromenone derivatives with various nucleophiles replacing the trifluoromethyl group.

Chemistry:

    Fluorescent Probes: The compound’s chromenone core can be used in the design of fluorescent probes for detecting various analytes.

    Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Antimicrobial Agents: Derivatives of chromenones, including this compound, have shown potential as antimicrobial agents against various pathogens.

Medicine:

    Drug Development: The unique structural features of the compound make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry:

    Dyes and Pigments: The compound can be used in the formulation of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-butoxy-4-(trifluoromethyl)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets through hydrophobic interactions and electronic effects. The butoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

  • 7-Butoxy-4-methyl-2H-chromen-2-one
  • 7-Butoxy-6-methyl-2,3-dihydro-1H-cyclopenta©chromen-4-one
  • 3-Butoxy-4-methyl-6H-benzo©chromen-6-one

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methyl, trifluoromethyl) at various positions on the chromenone core distinguishes these compounds.
  • Chemical Properties: The trifluoromethyl group in 7-butoxy-4-(trifluoromethyl)-2H-chromen-2-one imparts unique electronic properties, making it more hydrophobic and potentially more reactive in certain chemical reactions.
  • Applications: While all these compounds may have applications in similar fields, the specific substituents can influence their suitability for particular uses, such as fluorescence, antimicrobial activity, or drug development.

Properties

IUPAC Name

7-butoxy-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3O3/c1-2-3-6-19-9-4-5-10-11(14(15,16)17)8-13(18)20-12(10)7-9/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGYIRIVTYGQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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